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molecular formula C8H6FN B586245 2-Propyn-1-yl-6-fluoropyridine CAS No. 143651-24-5

2-Propyn-1-yl-6-fluoropyridine

Cat. No. B586245
M. Wt: 135.141
InChI Key: ISJHJNUOLHYAMZ-UHFFFAOYSA-N
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Patent
US05389291

Procedure details

A mixture of 0.06 mol of propynylmagnesiumbromide and 25 ml of THF is added at 40°-40° C. [sic] to a mixture of 0.05 mol of 2A and 15 ml of THF. The mixture is stirred at room temperature for 2 hours and subjected to customary work-up. The unpurified product is processed further as in 10B.
Name
propynylmagnesiumbromide
Quantity
0.06 mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
2A
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
unpurified product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
10B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([Mg]Br)#[C:2][CH3:3].[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9](S(C2C=CC=CC=2)(=O)=O)[N:8]=1>C1COCC1>[C:1]([C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([F:6])[N:8]=1)#[C:2][CH3:3]

Inputs

Step One
Name
propynylmagnesiumbromide
Quantity
0.06 mol
Type
reactant
Smiles
C(#CC)[Mg]Br
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
2A
Quantity
0.05 mol
Type
reactant
Smiles
FC1=NC(=CC=C1)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
unpurified product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
10B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at 40°-40° C. [sic]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(#CC)C1=NC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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